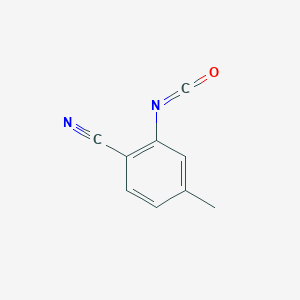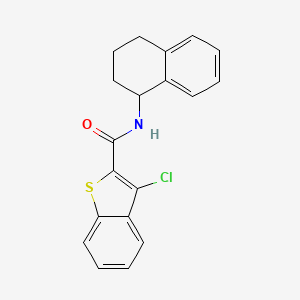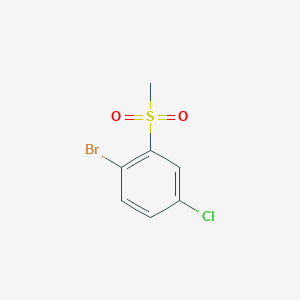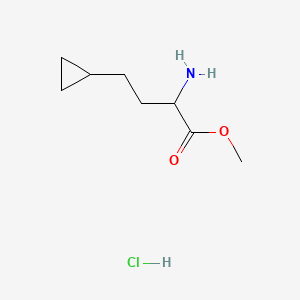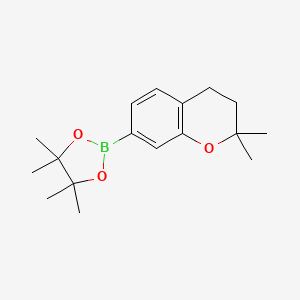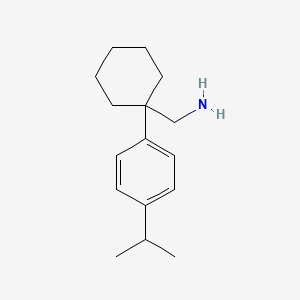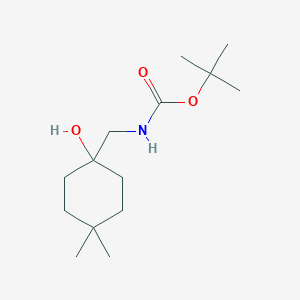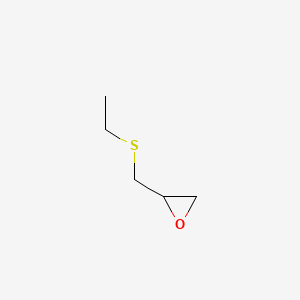
Oxirane, (ethylthiomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthetic Routes and Reaction Conditions:
Williamson Intramolecular Cyclization: Halogenated alcohols in position 2 can cyclize in basic media to form oxiranes.
Alkene Epoxidation: Peracids such as meta-chloroperoxybenzoic acid react with alkenes to form oxiranes.
Sharpless Asymmetric Epoxidation: Allyl alcohols react enantioselectively with titanium tetraisopropoxide, tert-butylhydroperoxide, and diethyltartrate to give oxiranes.
Darzens Synthesis: Halogenated esters in the alpha position form enolates in a basic medium.
Corey Synthesis (Sulfur Ylides): Sulfur ylides react with aldehydes or ketones to form oxiranes.
Industrial Production Methods: The industrial production of oxiranes typically involves the catalytic oxidation of ethylene by air, a process that is efficient and scalable for large-scale production .
Types of Reactions:
Ring-Opening Reactions: Oxirane, (ethylthiomethyl)- undergoes nucleophilic ring-opening reactions with various nucleophiles such as water, alcohols, carboxylic acids, and amines. These reactions lead to the formation of β-hydroxypropyl derivatives.
Substitution Reactions: The ethylthiomethyl group can participate in substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Nucleophiles: Water, alcohols, carboxylic acids, amines.
Oxidizing Agents: Hydrogen peroxide, meta-chloroperoxybenzoic acid.
Reaction Conditions: Typically carried out in the presence of catalysts such as tertiary amines or under acidic/basic conditions.
Major Products:
β-Hydroxypropyl Derivatives: Formed from ring-opening reactions.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Scientific Research Applications
Oxirane, (ethylthiomethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of resins, adhesives, and coatings due to its reactive oxirane ring.
Mechanism of Action
The mechanism of action of oxirane, (ethylthiomethyl)- primarily involves the ring-opening reactions facilitated by nucleophiles. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. The ethylthiomethyl group can also participate in various chemical transformations, adding to the compound’s versatility .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Oxirane (Ethylene Oxide): A simpler oxirane without the ethylthiomethyl group.
Oxetane: A four-membered ring ether with similar reactivity but different ring strain and properties.
Uniqueness: Oxirane, (ethylthiomethyl)- is unique due to the presence of the ethylthiomethyl group, which imparts additional reactivity and potential for diverse chemical transformations. This makes it a valuable compound for specialized applications in various fields .
Properties
CAS No. |
53414-23-6 |
|---|---|
Molecular Formula |
C5H10OS |
Molecular Weight |
118.20 g/mol |
IUPAC Name |
2-(ethylsulfanylmethyl)oxirane |
InChI |
InChI=1S/C5H10OS/c1-2-7-4-5-3-6-5/h5H,2-4H2,1H3 |
InChI Key |
KDSVXIGJVLFKOE-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


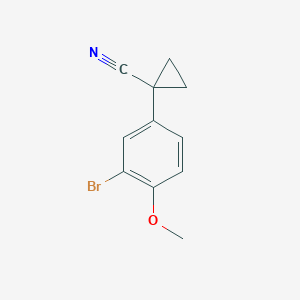
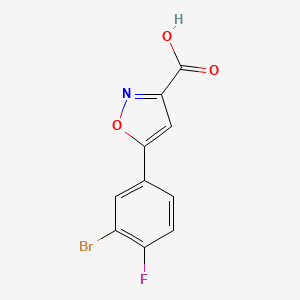
amine](/img/structure/B13585558.png)
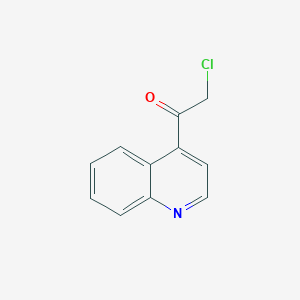
![Spiro[2.6]nonan-6-one](/img/structure/B13585581.png)
